molecular formula C9H5FO B560868 3-Ethynyl-4-fluorobenzaldehyde CAS No. 100504-75-4

3-Ethynyl-4-fluorobenzaldehyde

Cat. No.: B560868
CAS No.: 100504-75-4
M. Wt: 148.136
InChI Key: JKQQTLCGZJYWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group at the third position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-fluorobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluorobenzaldehyde with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

    Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-Ethynyl-4-fluorobenzoic acid.

    Reduction: 3-Ethynyl-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-fluorobenzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The ethynyl and fluorine substituents can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethynylbenzaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    3-Fluorobenzaldehyde: Lacks the ethynyl group, resulting in different chemical behavior and applications.

Uniqueness

3-Ethynyl-4-fluorobenzaldehyde is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

3-ethynyl-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQQTLCGZJYWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663691
Record name 3-Ethynyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100504-75-4
Record name 3-Ethynyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.